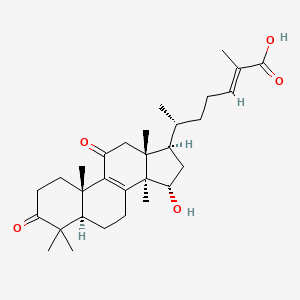
Ganolucidic Acid E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ganolucidic Acid E is a triterpenoid compound isolated from the fruiting body of the medicinal mushroom Ganoderma lucidum . This compound is known for its diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antioxidant properties . This compound is part of a larger group of bioactive triterpenoids found in Ganoderma lucidum, which have been extensively studied for their therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ganolucidic Acid E typically involves the extraction of triterpenoids from the fruiting bodies of Ganoderma lucidum. The process includes:
Extraction: Using solvents such as ethanol or methanol to extract triterpenoids from the dried fruiting bodies.
Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Ganoderma lucidum, followed by extraction and purification processes. Advances in bioengineering and culturing techniques have improved the yield and efficiency of production .
Análisis De Reacciones Químicas
Types of Reactions: Ganolucidic Acid E undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Aplicaciones Científicas De Investigación
Ganolucidic Acid E has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Ganolucidic Acid E involves multiple molecular targets and pathways:
Anti-Cancer Activity: this compound induces apoptosis in cancer cells by activating caspase-9 and caspase-3, leading to the cleavage of poly (ADP-ribose) polymerase (PARP).
Anti-Inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparación Con Compuestos Similares
Ganolucidic Acid E is unique among triterpenoids due to its specific structure and bioactivity. Similar compounds include:
Ganoderic Acids: Another group of triterpenoids from Ganoderma lucidum with similar pharmacological properties.
Lucidenic Acids: These compounds also exhibit anti-cancer, anti-inflammatory, and antioxidant activities but differ in their chemical structures and specific bioactivities.
Uniqueness: this compound stands out due to its potent anti-cancer activity and its ability to induce apoptosis in various cancer cell lines . Its unique structure contributes to its distinct pharmacological profile compared to other triterpenoids .
Propiedades
Número CAS |
114567-50-9 |
|---|---|
Fórmula molecular |
C30H44O5 |
Peso molecular |
484.7 g/mol |
Nombre IUPAC |
(E,6R)-6-[(5R,10S,13R,14R,15S,17R)-15-hydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H44O5/c1-17(9-8-10-18(2)26(34)35)20-15-24(33)30(7)19-11-12-22-27(3,4)23(32)13-14-28(22,5)25(19)21(31)16-29(20,30)6/h10,17,20,22,24,33H,8-9,11-16H2,1-7H3,(H,34,35)/b18-10+/t17-,20-,22+,24+,28+,29-,30-/m1/s1 |
Clave InChI |
XRBLVCACUHPHDE-NKRIBODASA-N |
SMILES isomérico |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C)O |
SMILES canónico |
CC(CCC=C(C)C(=O)O)C1CC(C2(C1(CC(=O)C3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrole-3-carboxylicacid, 5-(1,1-dimethylethyl)-2-methyl-1-[3-(4-morpholinyl)propyl]-](/img/structure/B12084861.png)
![Ethanone, 1-[5-(bromomethyl)-2-furanyl]-](/img/structure/B12084862.png)


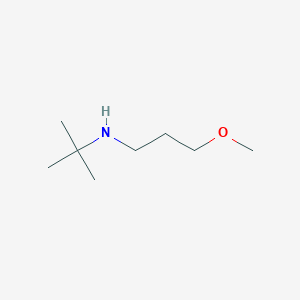
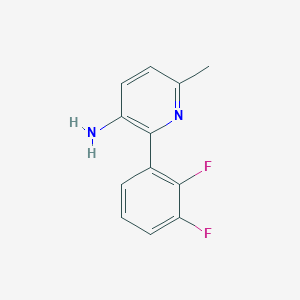
![2'-Amino-3'-bromo-3-methyl-[1,1'-biphenyl]-2-ol](/img/structure/B12084896.png)
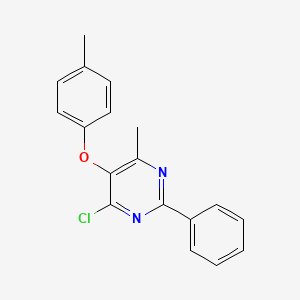

![1-(5-Chlorobenzo[d]thiazol-2-yl)ethanone](/img/structure/B12084923.png)
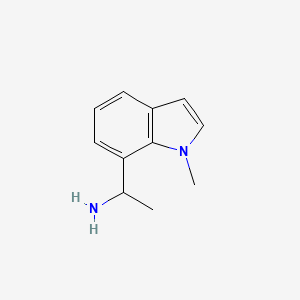
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
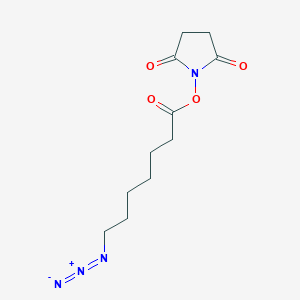
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
